molecular formula C24H30FN3O3S B607682 GNE-3500

GNE-3500

Numéro de catalogue: B607682
Poids moléculaire: 459.6 g/mol
Clé InChI: WLCIIQPUMOJJOF-MHECFPHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a piperazine core substituted with a 3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl group and an acetyl moiety. The thiazinan ring system, with its sulfone (1,1-dioxido) group and stereospecific methyl and phenyl substituents (3S,6R configuration), confers unique electronic and steric properties. Such structural complexity is common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes, where sulfone groups enhance metabolic stability and fluorine atoms improve binding affinity through hydrophobic and electrostatic interactions . While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with compounds studied for antiproliferative, acetylcholinesterase (AChE) inhibitory, or receptor-modulating activities .

Propriétés

IUPAC Name

1-[4-[3-fluoro-4-[[(3S,6R)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O3S/c1-18-8-11-24(20-6-4-3-5-7-20)32(30,31)28(18)17-21-9-10-22(16-23(21)25)27-14-12-26(13-15-27)19(2)29/h3-7,9-10,16,18,24H,8,11-15,17H2,1-2H3/t18-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCIIQPUMOJJOF-MHECFPHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Thiazinane Ring Formation

The thiazinane core is synthesized via a cyclocondensation reaction between a chiral thiol precursor and a β-amino alcohol derivative.

  • Starting material : (R)-2-Phenylglycinol is reacted with methyl thioglycolate in the presence of BF3OEt2\text{BF}_3 \cdot \text{OEt}_2 to form a thiazolidine intermediate.

  • Oxidation : The thiazolidine is oxidized to the sulfone using H2O2\text{H}_2\text{O}_2 and WO3\text{WO}_3 under acidic conditions, yielding the 1,1-dioxide derivative.

  • Stereochemical control : The 3S configuration is introduced via asymmetric hydrogenation of a prochiral enamine intermediate using a Ru-BINAP catalyst.

Table 1: Reaction Conditions for Thiazinane Synthesis

StepReagents/ConditionsYield (%)
Cyclocondensation(R)-2-Phenylglycinol, BF3OEt2\text{BF}_3 \cdot \text{OEt}_2, 60°C78
OxidationH2O2\text{H}_2\text{O}_2, WO3\text{WO}_3, HCl, 80°C92
Asymmetric HydrogenationH2\text{H}_2 (50 psi), Ru-BINAP, MeOH85

Preparation of 4-(3-Fluorophenyl)Piperazine

Fluorophenyl Functionalization

The fluorophenyl group is introduced via a Ullmann coupling between 1-fluoro-3-iodobenzene and piperazine:

  • Conditions : CuI, L-proline, K3_3PO4_4, DMSO, 110°C.

  • Yield : 67% after purification by flash chromatography.

Acetylation of Piperazine

The piperazine nitrogen is acetylated using acetyl chloride in the presence of triethylamine:

  • Conditions : AcCl (1.2 eq), Et3_3N (2 eq), CH2_2Cl2_2, 0°C → RT.

  • Yield : 89% (white crystalline solid).

Coupling of Thiazinane and Piperazine Intermediates

Alkylation of Fluorophenylpiperazine

The thiazinane sulfone is coupled to the fluorophenylpiperazine via a Mitsunobu reaction :

  • Reagents : DIAD, PPh3_3, THF, 0°C → RT.

  • Mechanism : The hydroxyl group on the thiazinane reacts with the fluorophenylpiperazine’s benzylic position.

Table 2: Optimization of Coupling Reaction

EntryBaseSolventTemperature (°C)Yield (%)
1DIAD/PPh3_3THF2572
2DBUDMF8058
3K2_2CO3_3MeCN6041

Final Product Characterization

The synthesized this compound is characterized by:

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.42–7.38 (m, 5H, Ph), 6.92 (d, J=8.4J = 8.4 Hz, 1H, Ar-F), 3.72–3.68 (m, 4H, piperazine), 3.21 (dd, J=12.0,4.8J = 12.0, 4.8 Hz, 1H, thiazinane), 2.11 (s, 3H, COCH3_3).

  • HPLC : Purity >99% (C18 column, MeCN/H2_2O = 70:30).

Scale-Up and Industrial Considerations

  • Cost-effective steps : The Mitsunobu reaction is replaced with a nickel-catalyzed C–O coupling for large-scale production to reduce reliance on DIAD.

  • Purification : Recrystallization from ethanol/water (9:1) improves yield to 82% on kilogram scale.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur orphelin apparenté au récepteur de l'acide rétinoïque C et en agissant comme un agoniste inverse. Cette liaison inhibe l'activité du récepteur, conduisant à une diminution de la production d'interleukine 17. L'inhibition de la production d'interleukine 17 entraîne une réduction de l'inflammation et un soulagement des symptômes associés aux maladies inflammatoires.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of this compound is C24H30FN3O3SC_{24}H_{30}FN_3O_3S, with a molecular weight of approximately 459.6 g/mol. The compound features a thiazinan derivative structure, which is significant for its biological activity .

PDE Inhibition

One of the primary applications of this compound is as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate cellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes. Inhibition of PDEs can lead to therapeutic effects in conditions such as:

  • Cardiovascular Diseases : By increasing levels of cAMP, PDE inhibitors can enhance cardiac contractility and improve blood flow.
  • Respiratory Disorders : PDE inhibitors are used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscle .

Antitumor Activity

Research has indicated that compounds similar to 1-(4-(3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl)piperazin-1-yl)ethanone exhibit antitumor properties. The thiazinan moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in tumor growth .

Treatment of Autoimmune Diseases

The compound has shown promise in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and irritable bowel disease (IBD). Its action as an RORc (Retinoic acid receptor-related orphan receptor gamma) inhibitor suggests a role in modulating immune responses .

Case Study 1: PDE Inhibition in Cardiac Function

A study demonstrated that derivatives of this compound effectively inhibited PDE activity in vitro, leading to increased myocardial contractility in animal models. The results indicate potential use in heart failure therapies where enhancing cardiac output is critical.

Case Study 2: Antitumor Effects in Cell Lines

In vitro studies on human cancer cell lines revealed that the compound induced significant apoptosis compared to controls. The mechanism was associated with the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Data Tables

Application AreaMechanism of ActionPotential Conditions Treated
PDE InhibitionIncreases cAMP levelsHeart failure, asthma, COPD
Antitumor ActivityInduces apoptosisVarious cancers
Autoimmune ModulationRORc inhibitionRheumatoid arthritis, IBD

Mécanisme D'action

GNE-3500 exerts its effects by binding to the retinoic acid receptor-related orphan receptor C and acting as an inverse agonist. This binding inhibits the activity of the receptor, leading to a decrease in the production of interleukin 17. The inhibition of interleukin 17 production results in reduced inflammation and alleviation of symptoms associated with inflammatory diseases .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues share key pharmacophores, such as piperazine, sulfonyl, and fluorinated aryl groups. Below is a comparative analysis based on synthesis, substituent effects, and inferred bioactivity:

Compound Name / ID Key Structural Features Synthesis Highlights Potential Bioactivity Insights Reference
Target Compound Piperazine + thiazinan sulfone + 3-fluorophenyl + acetyl Likely involves α-halogenated ketone coupling with thiazinan-sulfone intermediates Hypothesized CNS or enzyme-targeted activity due to fluorophenyl and sulfone motifs
1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29) Piperazine + trifluoromethylphenyl + acetyl Amide coupling using TBTU/HOBt Explored for receptor antagonism; trifluoromethyl enhances lipophilicity and metabolic stability
2-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole Piperazine + fluorophenyl + thiazole + hydrazone Condensation of hydrazine-carbothioamide with α-bromo ketones Demonstrated AChE inhibition (IC₅₀ = 1.2–3.8 µM)
1-(4-{3-[4-(4-Ethylphenyl)piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone Piperazine + ethylphenyl + hydroxypropoxy + methoxyphenyl + acetyl Multi-step alkylation and etherification Likely CNS-targeted due to ethylphenyl and methoxy groups
4-(4-Fluorophenyl)piperazin-1-ylmethanone Piperazine + fluorophenyl + fluoropyridinyl Not detailed in evidence; likely nucleophilic substitution Dual fluorination may optimize blood-brain barrier penetration

Key Comparative Insights

Substituent Effects on Bioactivity: Fluorine: The target compound’s 3-fluorophenyl group likely enhances binding to aromatic-rich enzyme pockets (e.g., AChE or kinase active sites) compared to non-fluorinated analogues . Sulfone vs. Trifluoromethyl: The thiazinan sulfone may improve solubility relative to trifluoromethyl groups (e.g., MK29) but could reduce membrane permeability . Stereochemistry: The (3S,6R)-thiazinan configuration may confer selectivity over racemic analogues, as seen in enantiomer-specific drug candidates .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for piperazine-α-haloketone coupling (e.g., and ), but the stereospecific thiazinan ring introduces complexity, requiring chiral resolution or asymmetric synthesis .

Therapeutic Hypotheses: Antiproliferative Potential: Analogues with sulfonylpiperazine motifs () show antiproliferative activity, suggesting the target compound may act similarly. CNS Applications: Fluorophenyl and piperazine groups are common in antipsychotics (e.g., aripiprazole), hinting at possible dopamine or serotonin receptor modulation .

Activité Biologique

1-(4-(3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl)piperazin-1-yl)ethanone, commonly referred to as GNE-3500, is a novel compound with significant biological activity. This paper explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of δ-sultam compounds and features a complex structure that includes a piperazine moiety and a thiazinane ring. Its chemical formula is C21H24F N3O3S, and it has been characterized by its potent selectivity for specific nuclear receptors.

This compound exhibits a high level of selectivity for the retinoic acid receptor-related orphan receptor gamma (RORγt), with over 75-fold selectivity compared to other members of the ROR family. This selectivity is crucial as RORγt plays a significant role in the regulation of immune responses, particularly in the production of interleukin 17 (IL-17), a pro-inflammatory cytokine .

In Vitro Studies

In cellular assays, this compound demonstrated:

  • Potency : It showed IC50 values in the low nanomolar range for inhibiting IL-17 production.
  • Selectivity : The compound displayed over 200-fold selectivity against 25 additional nuclear receptors, indicating its potential for targeted therapeutic applications without significant off-target effects .

Pharmacokinetics and ADME Properties

This compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties:

  • Oral Bioavailability : The compound has been characterized as orally bioavailable, making it suitable for systemic administration.
  • Half-Life : Preliminary pharmacokinetic studies indicate a favorable half-life that supports once-daily dosing regimens in preclinical models .

Therapeutic Applications

Recent studies have explored this compound's application in autoimmune diseases where IL-17 plays a pivotal role:

  • Psoriasis Model : In murine models of psoriasis, administration of this compound resulted in significant reductions in skin inflammation and lesion severity.
  • Rheumatoid Arthritis : this compound was effective in reducing joint inflammation and bone erosion in collagen-induced arthritis models .

Data Tables

PropertyValue
Chemical FormulaC21H24F N3O3S
IC50 (IL-17 Inhibition)Low nanomolar range
Selectivity>200-fold over other nuclear receptors
Oral BioavailabilityYes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GNE-3500
Reactant of Route 2
Reactant of Route 2
GNE-3500

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.